molecular formula C6H3ClN2O B600096 2-Chlorooxazolo[5,4-b]pyridine CAS No. 159870-95-8

2-Chlorooxazolo[5,4-b]pyridine

Cat. No. B600096
M. Wt: 154.553
InChI Key: ISONIAAHFNNUKU-UHFFFAOYSA-N
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Description

2-Chlorooxazolo[5,4-b]pyridine is a chemical compound with the CAS Number: 159870-95-8 . It has a molecular weight of 154.56 and its IUPAC name is 2-chloro [1,3]oxazolo [5,4-b]pyridine .


Molecular Structure Analysis

The InChI code for 2-Chlorooxazolo[5,4-b]pyridine is 1S/C6H3ClN2O/c7-6-9-4-2-1-3-8-5 (4)10-6/h1-3H . The InChI key is ISONIAAHFNNUKU-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

2-Chlorooxazolo[5,4-b]pyridine is a solid at room temperature . It should be stored at 4°C and under nitrogen .

Scientific Research Applications

Summary of the Application

Pyridine derivatives are an important category of heterocyclic compounds, which show a wide range of excellent biological activities, including IKK-β inhibitors, anti-microbial agents, A2A adenosine receptor antagonists, inhibitors of HIV-1 integrase, anti-tumor, anti-inflammatory, and anti-Parkinsonism .

Methods of Application or Experimental Procedures

The catalytic activity of magnetic nanoparticles was investigated in multicomponent reactions in the synthesis of pyridine derivatives .

Results or Outcomes

The use of magnetically recoverable nano-catalysts can be readily separated from the reaction medium using an external magnet. The high surface area, simple preparation, and modification are among their major advantages .

2. Synthesis and Applications of Oxazolo[5,4-d]pyrimidines

Summary of the Application

Oxazolo[5,4-d]pyrimidine scaffold is often used as a popular pharmacophore and structural element of a wide range of compounds active against diverse molecular targets, including potent kinase inhibitors, inhibitors of VEGFR-2, EDG-1, ACC2 proteins as well as immunosuppressive and antiviral agents .

Methods of Application or Experimental Procedures

The most common method for the synthesis of oxazolo[5,4-d]pyrimidines is based on the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride .

Results or Outcomes

The formation of the oxazole ring is a key step in the synthesis of these compounds .

Safety And Hazards

The safety information for 2-Chlorooxazolo[5,4-b]pyridine indicates that it may be harmful . The hazard statements include H302, H312, H315, H319, H332, and H335 . The precautionary statements include P261, P280, P305+P351+P338 .

properties

IUPAC Name

2-chloro-[1,3]oxazolo[5,4-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O/c7-6-9-4-2-1-3-8-5(4)10-6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISONIAAHFNNUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)OC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90724642
Record name 2-Chloro[1,3]oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chlorooxazolo[5,4-b]pyridine

CAS RN

159870-95-8
Record name 2-Chloro[1,3]oxazolo[5,4-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90724642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chlorooxazolo[5,4-b]pyridine
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